ethyl (2E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate
Overview
Description
Ethyl (2E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate is a useful research compound. Its molecular formula is C10H12ClNO3S and its molecular weight is 261.73 g/mol. The purity is usually 95%.
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Scientific Research Applications
Stereoselective Synthesis
A stereoselective approach for synthesizing ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates was reported, highlighting its application in creating cis-configurations and blocking E/Z isomerization. This method is notably used in synthesizing side-chain materials for cefcapene pivoxil, a commercially important drug (Zhai, Jiang, Zhang, Chen, Liu, Liao, & Ji, 2013).
Enantioselective Hydrogenation
The enantioselective hydrogenation of related compounds results in high yields of ethyl 2-hydroxy-4-arylbutyrate. This process, sensitive to reaction temperature, involves sequential hydrogenation of CO and CC bonds and is crucial for obtaining enantiomerically enriched products (Meng, Zhu, & Zhang, 2008).
Catalyzed Asymmetric Synthesis
Nickel-catalyzed asymmetric Negishi cross-couplings of racemic secondary allylic chlorides with alkylzincs are used for synthesizing various enantiomerically pure compounds, demonstrating the compound's role in stereoconvergent cross-coupling reactions (Lou & Fu, 2011).
Structural Analysis
The structural analysis of related compounds offers insights into the crystallization, bonding distances, and molecular interactions, which are crucial for understanding the physical and chemical properties of these compounds (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).
Synthesis of Pyrrole Derivatives
These compounds are utilized in synthesizing pyrrole derivatives, which are significant in pharmaceutical research. The process involves reactions with cyanoacetamide and acid-catalyzed dehydration, highlighting their role in creating libraries of pyrrole systems (Dawadi & Lugtenburg, 2011).
Synthesis of Coumarin Derivatives
Ethyl (2E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate derivatives are key in synthesizing coumarin derivatives, which have various applications in medicinal chemistry. The hydrogen bonding and intramolecular interactions in these compounds are particularly noteworthy (Manolov, Morgenstern, & Hegetschweiler, 2012).
Properties
IUPAC Name |
ethyl 4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-3-15-10(14)8(7(13)4-11)9-12-6(2)5-16-9/h5,13H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFZDJBMSSNHAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(CCl)O)C1=NC(=CS1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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